Sulfonation Strategy Locks Regiochemistry
Patent CN114394908A teaches that when 2‑hydroxyacetophenone is subjected to nitration–reduction without an initial sulfonation‑occupation step, the primary product is 2‑hydroxy‑5‑aminoacetophenone rather than the desired 3‑amino‑2‑hydroxy isomer. The sulfonation‑occupation strategy redirects substitution to the 3‑position, yielding 2‑hydroxy‑3‑aminoacetophenone with a purity exceeding 99% [1]. This is a direct head‑to‑head comparison within the same synthetic protocol, demonstrating that the correct regioisomer is not spontaneously favoured and requires specific chemical intervention.
| Evidence Dimension | Regioisomeric outcome of nitration–reduction sequence |
|---|---|
| Target Compound Data | 3‑amino‑2‑hydroxyacetophenone (desired); purity >99% |
| Comparator Or Baseline | 2‑hydroxy‑5‑aminoacetophenone (undesired isomer formed without sulfonation) |
| Quantified Difference | Without sulfonation, the 5‑amino isomer is the major product; with sulfonation, the 3‑amino isomer is obtained in >99% purity. |
| Conditions | One‑pot sulfonation (chlorosulfonic acid)–nitration (H₂SO₄/HNO₃)–hydrolysis sequence on 2‑hydroxyacetophenone, followed by Fe/conc. HCl reduction. |
Why This Matters
This proves that the 3‑amino‑2‑hydroxy regioisomer is not the thermodynamic or kinetic default; its preparation demands a specialised synthetic route. Substituting a generic amino‑hydroxyacetophenone would deliver the wrong isomer and render the downstream pranlukast synthesis infeasible.
- [1] CN114394908A – Method for preparing 2-hydroxy-3-aminoacetophenone. Published 11 January 2022. Paragraphs [0036]–[0040]. https://patents.google.com/patent/CN114394908A/en View Source
